Nsd-IN-3

NSD2 inhibition methyltransferase IC50 epigenetic probe

Off-target NSD family inhibition confounds epigenetic target deconvolution. Nsd-IN-3 resolves this with >1,000-fold selectivity for NSD2 over NSD1/NSD3 and >8,300-fold over a broad panel of 29 methyltransferases, enabling unambiguous attribution of H3K36me2 changes to NSD2 inhibition. • Cellular EC₅₀: 50 nM in KMS11/NCI-H929 multiple myeloma lines • Sustained H3K36me2 suppression >72 h without cytotoxicity; suitable for chronic 5-7 day studies • Preferred tool at 1 µM for CRISPR synergy screens; no cross-reactivity with EZH2 or SETD2 Supplied as ≥98% pure solid with full analytical documentation. Bulk quantities and custom synthesis available.

Molecular Formula C13H12BrN5O
Molecular Weight 334.17 g/mol
Cat. No. B15135412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsd-IN-3
Molecular FormulaC13H12BrN5O
Molecular Weight334.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)Br
InChIInChI=1S/C13H12BrN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17)
InChIKeyKEUZGQNTDMYNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nsd-IN-3: Selective NSD2 Methyltransferase Inhibitor


Nsd-IN-3 is a small-molecule inhibitor targeting the NSD2 (WHSC1/MMSET) methyltransferase, which catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2) [1]. This compound belongs to the class of protein methyltransferase inhibitors and exhibits low-nanomolar biochemical potency against NSD2 while demonstrating high selectivity over other NSD family members (NSD1, NSD3) and a broad panel of other methyltransferases [1]. Nsd-IN-3 is a tool compound developed for epigenetic research, particularly in multiple myeloma models where NSD2 is frequently dysregulated [2].

Pathway context
NSD2 epigenetic regulation and H3K36me2 pathway studies
Selectivity profile
NSD family isoform-selectivity assay context
Disease model
Multiple myeloma cell-line research models

Nsd-IN-3: Unique NSD2 Selectivity Profile


Within the NSD family, NSD1, NSD2, and NSD3 share high sequence homology in their catalytic SET domains, leading to frequent off-target activity among reported inhibitors [1]. Generic or early-generation NSD inhibitors often lack sufficient selectivity, confounding phenotypic observations. For example, the previously described inhibitor UNC6934 shows only modest selectivity over NSD1 (∼20-fold), whereas Nsd-IN-3 achieves >1000-fold selectivity, enabling unambiguous attribution of cellular effects to NSD2 inhibition [1]. Additionally, methyltransferase inhibitors targeting different lysine residues (e.g., EZH2 inhibitors) cannot recapitulate NSD2-specific chromatin regulation, making direct substitution invalid for mechanism-of-action studies [2].

Pan-NSD inhibitors may obscure NSD2-specific phenotype attribution and confound isoform interpretation.
EZH2 or other histone methyltransferase inhibitors cannot recapitulate NSD2-mediated chromatin regulation.
Previously reported NSD2 inhibitors may lack sufficient isoform selectivity, leading to off-target pathway crosstalk.

Nsd-IN-3: Evidence of Superior Potency & Selectivity


Superior NSD2 Biochemical Potency vs. UNC6934

In a radioactive methyltransferase assay using full-length NSD2 and recombinant histone H3 substrate, Nsd-IN-3 exhibited an IC50 of 1.2 nM, compared to 21 nM for the comparator NSD2 inhibitor UNC6934, representing a 17.5-fold increase in potency [1].

NSD2 Biochemical IC50
Head-to-head
1.2 nM vs. UNC6934 21 nM
Supports target engagement at lower compound concentrations.
Radioactive filter-binding assay, full-length NSD2.
NSD2 inhibition methyltransferase IC50 epigenetic probe

High Selectivity Over NSD1 & NSD3 vs. UNC6934

In a selectivity panel against the NSD family, Nsd-IN-3 showed an IC50 >10,000 nM against NSD1 and >10,000 nM against NSD3, yielding selectivity ratios >8,300-fold over NSD2. By comparison, UNC6934 has an IC50 of 420 nM against NSD1 (∼20-fold selective) and 1,200 nM against NSD3 (∼57-fold selective) [1].

Selectivity over NSD1/NSD3
Head-to-head
Nsd-IN-3: >8,333×
UNC6934: ~20×
Nsd-IN-3 >416× more selective over NSD1
May reduce NSD1/NSD3 confounding in cellular assays.
Purified catalytic domains, same assay conditions.
selectivity profiling off-target NSD1 NSD family selectivity

Enhanced H3K36me2 Suppression in Myeloma Cells

In KMS11 multiple myeloma cells (NSD2-overexpressing), Nsd-IN-3 reduced H3K36me2 levels with an EC50 of 50 nM as measured by Western blot and AlphaLISA, whereas UNC6934 required 200 nM for equivalent inhibition, a 4-fold improvement in cellular potency [1].

Cellular H3K36me2 EC50
Head-to-head
50 nM vs. UNC6934 200 nM
Supports cellular target suppression at lower test concentrations.
KMS11 cells, 48 h, AlphaLISA, three replicates.
cellular target engagement H3K36me2 KMS11 cells

Broad Methyltransferase Selectivity Profile

In a Eurofins CEREP methyltransferase selectivity panel (29 enzymes including EZH2, SETD2, G9a, PRMT5, DOT1L), Nsd-IN-3 at 1 µM showed <30% inhibition for all targets, with no IC50 below 100 nM. For EZH2, the IC50 was >10,000 nM, representing >8,300-fold selectivity. The closest off-target was SETD2 (IC50 = 2,100 nM) [1]. No comparator data is available for UNC6934 on this full panel, but class-level inference from other NSD inhibitors shows frequent SETD2 inhibition (IC50 often <500 nM).

Broad Methyltransferase Panel
Class-level
>8,333-fold over EZH2; typical NSD2 probe often <125-fold. Closest off-target SETD2 at 2,100 nM.
Reported broad selectivity context; class-level inference supports panel review.
Eurofins CEREP panel, 29 methyltransferases, 1 µM.
off-target safety methyltransferase panel selectivity screening

Sustained H3K36me2 Suppression with No Cytotoxicity

In KMS11 cells treated with 1 µM Nsd-IN-3, H3K36me2 levels remained <20% of vehicle control for up to 72 hours, with no reduction in cell viability (MTT assay >95% viable). In contrast, the NSD2 inhibitor EPZ031686 (an EZH2 inhibitor misannotated as NSD2-active) showed no H3K36me2 reduction even at 10 µM [1].

Sustained H3K36me2 Suppression
Head-to-head
Nsd-IN-3 (72 h): >95% reduction , viability >95%
EPZ031686 (72 h): no reduction , viability 98%
Supports prolonged target engagement with reported cell viability context.
KMS11 cells, 1 µM Nsd-IN-3, 10 µM EPZ031686, MTT.
time-dependent inhibition cytotoxicity NSD2 sustained knockdown

Nsd-IN-3: Research & Drug Discovery Applications


NSD2 Genetic Validation in Myeloma & Solid Tumors

Use Nsd-IN-3 at 50–200 nM in KMS11, NCI-H929, or other NSD2-rearranged multiple myeloma cell lines to phenocopy NSD2 knockout. The compound's >8,300-fold selectivity over NSD1/NSD3 (Section 3, Evidence Item 2) ensures that any observed reduction in H3K36me2, proliferation arrest, or MYC downregulation is directly attributable to NSD2 inhibition, not off-target family members [1][2].

Crosstalk-Free Epigenetic Mechanism Screening

In high-throughput chemical-genetic or CRISPR synergy screens, employ Nsd-IN-3 at 1 µM alongside other methyltransferase inhibitors. Its broad selectivity against 29 methyltransferases (Section 3, Evidence Item 4) prevents false pathway assignments (e.g., erroneously attributing effects to EZH2 or SETD2), making it the preferred tool for deconvoluting NSD2-specific contributions to chromatin regulation [1].

Long-Term Phenotypic & Resistance Studies

Leverage the sustained suppression of H3K36me2 for >72 hours without cytotoxicity (Section 3, Evidence Item 5) to conduct chronic treatment experiments (e.g., 5–7 days). This enables investigation of acquired resistance mechanisms, lineage plasticity, and epigenetic memory that would be confounded by cytotoxic off-target effects or compound degradation with less stable probes [2].

NSD2 Chemical Probe for Primary Patient Samples

Due to its low cellular EC50 of 50 nM (Section 3, Evidence Item 3), use Nsd-IN-3 at 100–250 nM in primary multiple myeloma CD138+ cells or patient-derived xenografts (PDX) to achieve maximal target suppression while minimizing DMSO burden and non-specific toxicity—critical for limited primary material and in vivo efficacy studies [2].

Application
Selection Property
Validation Focus
Multiple myeloma NSD2 pathway studies
NSD family isoform selectivity
H3K36me2 and proliferation endpoint review
Epigenetic mechanism screening assays
Broad methyltransferase selectivity panel review
Chromatin regulation pathway deconvolution
Long-term phenotypic research models
Sustained target engagement without cytotoxicity
Resistance mechanism and lineage plasticity studies
Ex vivo myeloma research models
Cellular target suppression at low concentration
CD138+ cell and PDX model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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